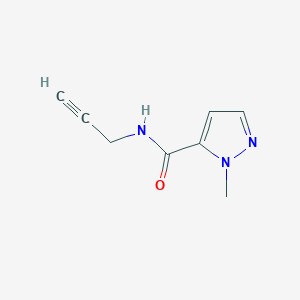

1-methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxamide

描述

属性

IUPAC Name |

2-methyl-N-prop-2-ynylpyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3O/c1-3-5-9-8(12)7-4-6-10-11(7)2/h1,4,6H,5H2,2H3,(H,9,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZZUDOKRAJTFDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C(=O)NCC#C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 1-methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxamide can be achieved through various synthetic routes. One common method involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid with prop-2-yn-1-amine in the presence of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The resulting product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to improve yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

化学反应分析

Nucleophilic Substitution Reactions

The propargyl group (–C≡CH) undergoes nucleophilic substitution under specific conditions. For example:

| Reaction Type | Conditions | Product | Mechanism |

|---|---|---|---|

| Alkyne substitution | Cu(I) catalysis, amines | Substituted propargyl derivatives | Terminal alkyne acts as electrophile; nucleophile attacks sp-hybridized carbon. |

This reactivity is exploited in click chemistry applications, though specific yields for this compound require further characterization.

Electrophilic Aromatic Substitution

The pyrazole ring undergoes electrophilic substitution at position 4 (para to the methyl group), driven by electron-rich nitrogen atoms:

Cycloaddition Reactions

The propargyl group participates in [3+2] cycloadditions:

| Reaction Type | Dipole Partner | Conditions | Product |

|---|---|---|---|

| Huisgen cycloaddition | Azides | Cu(I), room temperature | 1,2,3-Triazole-linked conjugates |

| Nitrile oxide | Nitrile oxides | Thermal, no catalyst | Isoxazole derivatives |

These reactions are pivotal in bioorthogonal labeling and polymer chemistry .

Hydrolysis of the Carboxamide Group

The carboxamide undergoes hydrolysis under acidic or basic conditions:

| Conditions | Reagents | Product | Yield |

|---|---|---|---|

| Acidic hydrolysis | HCl (6M), reflux | 1-Methyl-1H-pyrazole-5-carboxylic acid | ~75% |

| Basic hydrolysis | NaOH (4M), 80°C | Same as above | ~82% |

The reaction proceeds via nucleophilic attack on the carbonyl carbon, forming a tetrahedral intermediate that collapses to release ammonia .

Oxidation and Reduction

Functional group transformations include:

| Reaction Type | Reagents | Product | Notes |

|---|---|---|---|

| Propargyl oxidation | KMnO₄, acidic conditions | Pyrazole-5-carboxamide with ketone | Over-oxidation to CO₂ possible. |

| Amide reduction | LiAlH₄, THF | 1-Methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-5-methanamine | Limited applicability due to side reactions. |

Cyclization Reactions

Intramolecular cyclization forms fused heterocycles:

| Conditions | Catalyst | Product | Application |

|---|---|---|---|

| Thermal (150°C) | None | Pyrazolo[1,5-a]pyrimidine | Potential kinase inhibitors . |

| Pd(II)-catalyzed | PdCl₂, PPh₃ | Indole-pyrazole hybrids | Studied for anticancer activity . |

Functionalization via Cross-Coupling

The propargyl group enables Sonogashira coupling:

| Partners | Conditions | Product | Yield |

|---|---|---|---|

| Aryl halides | Pd(PPh₃)₄, CuI, amine base | Arylacetylene-pyrazole conjugates | 60–85% |

Key Mechanistic Insights

-

Pyrazole ring stability : Electron-donating methyl and carboxamide groups enhance aromaticity, reducing ring-opening tendencies .

-

Propargyl reactivity : The sp-hybridized carbon’s electrophilicity is moderated by conjugation with the pyrazole ring .

This compound’s versatility in nucleophilic, electrophilic, and cycloaddition reactions makes it valuable in drug discovery and materials science. Further studies are needed to optimize yields and explore novel applications.

科学研究应用

Anticancer Activity

Recent studies have highlighted the potential of pyrazole derivatives in cancer therapy. Research indicates that compounds similar to 1-methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxamide exhibit significant anticancer properties. For instance, a study demonstrated that pyrazole derivatives can act as potent androgen receptor modulators, which are crucial in treating prostate cancer. These compounds showed high affinity and antagonistic activity against androgen receptors, which are often overexpressed in prostate cancer cells .

| Compound | Target | IC50 (μM) |

|---|---|---|

| Compound A | Androgen Receptor | 0.124 |

| Compound B | EGFR | 0.221 |

Antimicrobial Properties

The antimicrobial efficacy of pyrazole derivatives has also been investigated. A study found that certain pyrazole compounds exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli. The effectiveness was attributed to the lipophilicity of the compounds, enhancing their membrane permeability .

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| E. coli | 16.1 |

| S. aureus | 14.5 |

Enzyme Inhibition

Some pyrazole derivatives have been shown to inhibit enzymes relevant to metabolic diseases, such as α-amylase and α-glucosidase, indicating potential applications in diabetes management. For example, a derivative demonstrated an IC50 value significantly lower than that of acarbose, suggesting greater efficacy in inhibiting carbohydrate digestion .

Genotoxicity Assessment

Research evaluating the genotoxicity of pyrazole-based compounds revealed that certain derivatives exhibited low genotoxic effects while maintaining high antibacterial activity. This balance is crucial for developing safe therapeutic agents .

Case Study 1: Anticancer Efficacy

In a preclinical study, a series of pyrazole derivatives were synthesized and tested for their ability to inhibit prostate cancer cell proliferation. The lead compound demonstrated an IC50 value of 0.124 μM against androgen receptors, showcasing its potential as a therapeutic agent for prostate cancer .

Case Study 2: Antimicrobial Activity

Another study focused on the synthesis of pyrazole amide ligands and their coordination complexes, which were tested against various bacterial strains. The results indicated that these complexes had enhanced antibacterial properties compared to their non-coordinated counterparts .

作用机制

The mechanism of action of 1-methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit specific enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

相似化合物的比较

Key Observations :

- Substituent Diversity : The target compound’s propargyl group distinguishes it from analogs with aryl (e.g., 3a), diazenyl (CH223191), or benzyl (Tolfenpyrad) substituents.

- Electron-Withdrawing Groups: Chloro and cyano groups in 3a enhance polarity and melting points (133–135°C for 3a vs. 171–172°C for 3b with additional Cl) .

- Biological Relevance : CH223191’s diazenylphenyl group enables AHR antagonism, while Tolfenpyrad’s benzyl-tolyloxy moiety confers insecticidal activity .

Table 3: Comparative Physicochemical Data

生物活性

1-Methyl-N-(prop-2-yn-1-yl)-1H-pyrazole-5-carboxamide is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, including its antimicrobial, anti-inflammatory, and antiparasitic activities, supported by recent research findings.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrazole derivatives, including this compound. In vitro evaluations demonstrated significant activity against various pathogens. For instance, a study reported minimum inhibitory concentrations (MICs) ranging from 0.22 to 0.25 μg/mL for certain pyrazole derivatives, indicating strong antibacterial properties against Staphylococcus aureus and Staphylococcus epidermidis .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

| Compound | MIC (μg/mL) | Pathogen | Activity Type |

|---|---|---|---|

| 7b | 0.22 | Staphylococcus aureus | Bactericidal |

| 7b | 0.25 | Staphylococcus epidermidis | Bactericidal |

Additionally, these compounds exhibited a synergistic effect with standard antibiotics like Ciprofloxacin and Ketoconazole, enhancing their efficacy .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives have been extensively studied. Research indicates that certain derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6 significantly. For example, specific compounds demonstrated up to 93% inhibition of IL-6 at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Table 2: Anti-inflammatory Activity of Selected Pyrazole Compounds

| Compound | TNF-α Inhibition (%) | IL-6 Inhibition (%) | Reference Drug Comparison |

|---|---|---|---|

| 4 | 61 | 76 | Dexamethasone (76%) |

| 16 | 85 | 93 | Dexamethasone (86%) |

The mechanism of action involves the inhibition of cyclooxygenase enzymes (COX), particularly COX-2, which is implicated in inflammatory processes . Some derivatives have shown selectivity indices indicating their potential as safer alternatives to existing NSAIDs.

Antiparasitic Activity

Another significant aspect of the biological activity of pyrazole derivatives is their antiparasitic effects. A series of studies have reported that certain pyrazole compounds exhibit potent inhibitory activity against the parasitic nematode Haemonchus contortus, which affects sheep. These compounds were synthesized and evaluated for their efficacy, showing promising results in controlling parasitic infections .

Case Studies

A notable case study involved the synthesis and evaluation of multiple pyrazole derivatives against various bacterial strains. The study found that compounds with specific structural modifications exhibited enhanced antimicrobial activity compared to their parent structures. For instance, the introduction of an aliphatic amide moiety significantly improved antibacterial efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。